4-(Isobutylamino)-4-oxobut-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65591-48-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(Z)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- |
InChI Key |
XJSSNSHFQBQNBR-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Established Synthetic Pathways for 4-(Isobutylamino)-4-oxobut-2-enoic acid
The synthesis of this compound, an N-substituted maleamic acid, is primarily achieved through the nucleophilic ring-opening of maleic anhydride (B1165640) with isobutylamine. This reaction is a common and efficient method for preparing a wide variety of maleamic acids. wikipedia.org
Precursor Identification and Reaction Optimization
The key precursors for the synthesis of this compound are maleic anhydride and isobutylamine. The reaction involves the nucleophilic attack of the primary amine (isobutylamine) on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.
The reaction is typically carried out in a suitable solvent at or below room temperature. The choice of solvent can influence the reaction rate and the purity of the product. A variety of solvents can be employed, with acetic acid being a notable option that can lead to high yields of the N-substituted maleamic acid. google.com
Optimization of the reaction conditions often involves controlling the temperature to prevent the dehydration of the maleamic acid to the corresponding maleimide (B117702), which can occur at elevated temperatures. The reaction is generally fast and proceeds to completion, often resulting in a nearly quantitative yield of the desired product. google.com
Table 1: Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 |
| Maleic Anhydride | Isobutylamine |
Stereoselective Synthesis Approaches for E/Z Isomers
The reaction of maleic anhydride with an amine typically results in the formation of the (Z)-isomer of the N-substituted maleamic acid, as the geometry of the double bond is retained from the starting material. The (Z)-isomer has the carboxyl and amide groups on the same side of the C=C double bond. studymind.co.uk
The (E)-isomer, where these groups are on opposite sides, is generally more thermodynamically stable. While specific methods for the stereoselective synthesis of the E/Z isomers of this compound are not extensively documented, general principles of stereochemistry suggest that isomerization from the (Z)- to the (E)-isomer can be achieved. This can often be accomplished by treating the (Z)-isomer with a protic or Lewis acid under anhydrous conditions. google.com This process can lead to the precipitation of the more stable (E)-isomer as an immonium complex, which can then be neutralized to yield the free (E)-isomer. google.com
It is important to note that high temperatures can also promote isomerization to the trans-isomer, which is N-isobutylfumaramic acid. researchgate.net
Derivatization Strategies for Structural Analogs
Modification of the N-Isobutyl Substituent
Modification of the N-isobutyl group in this compound can be achieved through N-dealkylation followed by N-alkylation with a different alkyl group. N-dealkylation, the removal of an N-alkyl group, is a known chemical transformation. nih.gov For instance, certain catalytic systems involving palladium compounds have been shown to be effective for the N-dealkylation of various alkylamines. nih.gov
Once the primary amide is obtained, re-alkylation can be performed using various methods. The Fukuyama-Mitsunobu reaction is a mild and selective method for N-alkylation that can be used to introduce a variety of functionalized or non-functionalized alkyl and aryl groups. researchgate.net Another common method for N-alkylation involves the use of sodium hydride and an alkyl halide, such as methyl iodide for N-methylation. monash.edu
Functionalization of the But-2-enoic Acid Backbone
The but-2-enoic acid backbone of this compound offers opportunities for functionalization, primarily at the carbon-carbon double bond. This double bond is susceptible to nucleophilic addition reactions. For example, the thiol group of a molecule like 2-mercaptoethanol (B42355) can add across the double bond in a Michael-type addition. nih.gov This approach can be used to introduce a variety of functional groups onto the backbone.
Furthermore, the double bond can potentially undergo other addition reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse structural analogs. The reactivity of the double bond is a key feature for the further derivatization of this class of compounds.
Synthesis of Amide and Ester Derivatives
The carboxylic acid group of this compound can be readily converted into amide and ester derivatives through standard organic synthesis methods.
Amide Derivatives: Amides can be synthesized by reacting the carboxylic acid with a desired amine in the presence of a coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts with an amine to form the amide bond. sphinxsai.com
Ester Derivatives: Esterification can be achieved through various methods. The Fischer-Speier esterification method, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. sphinxsai.com Direct amide synthesis from unactivated esters is also a known method, although it may require harsh reaction conditions. mdpi.com Organocatalyzed procedures for the amidation of unactivated methyl esters have also been developed. mdpi.com
A series of N-substituted maleamic esters have been synthesized and used as precursors for other compounds. nih.gov
Table 2: Summary of Derivatization Strategies
| Section | Derivatization Strategy | General Method | Potential Reagents |
| 2.2.1 | Modification of N-Isobutyl Substituent | N-Dealkylation followed by N-Alkylation | Pd catalysts (for dealkylation), Alkyl halides, Alcohols (for alkylation) |
| 2.2.2 | Functionalization of But-2-enoic Acid Backbone | Michael Addition | Thiols, Amines, other nucleophiles |
| 2.2.3 | Synthesis of Amide and Ester Derivatives | Amidation, Esterification | Amines, Alcohols, Coupling agents, Acid catalysts |
Investigation of Intramolecular Cyclization and Ring-Forming Reactions of Related Oxobutanoic Acids
The intramolecular cyclization of N-substituted maleamic acids, such as this compound, is a common and important transformation that leads to the formation of N-substituted maleimides. This reaction is essentially a dehydrative ring closure. The general two-step synthesis of N-alkylated maleimides begins with the reaction of maleic anhydride with a primary amine, like isobutylamine, to form the corresponding N-alkyl maleamic acid. This initial reaction is typically straightforward and often proceeds with a nearly quantitative yield. The subsequent and more challenging step is the cyclodehydration of the maleamic acid to the maleimide.
Several methods have been established for this cyclization. A classical approach involves the use of chemical dehydrating agents such as acetic anhydride in the presence of a catalyst like sodium acetate. researchgate.net While effective, particularly for aromatic maleimides at a laboratory scale, this method can be less economically viable for industrial applications due to the generation of acidic wastewater. google.com
Thermal cyclodehydration offers an alternative. Direct heating of maleamic acids can induce cyclization, but often requires high temperatures (around 200°C), which can lead to polymerization of the resulting maleimide. google.com To mitigate this, thermal cyclization can be performed at lower temperatures in the presence of a catalyst and an azeotropic solvent to remove the water formed during the reaction, thereby driving the equilibrium towards the maleimide product. google.com Research has also explored the intramolecular cyclization of other substituted oxobutanoic acids. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ru Similarly, the intramolecular cyclization of 4-(het)aryl-2-{[4-(4-R-phenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}but-2-enoic acids under the influence of a dehydrating agent leads to the formation of 3-(thiophen-2-yl)imino-3H-furan-2-ones.
The table below summarizes various conditions reported for the cyclodehydration of N-substituted maleamic acids, which are analogous to the cyclization of this compound.
| Starting Material (Analog) | Reagents/Catalyst | Solvent | Temperature (°C) | Product | Reference |
| N-Aryl maleamic acid | Acetic anhydride, Sodium acetate | - | 100 | N-Aryl maleimide | google.com |
| N-Substituted maleamic acid | Betaine (B1666868) | Organic Solvent | 100-180 | N-Substituted maleimide | google.com |
| N-Alkyl maleamic acid | p-Toluenesulfonic acid | Toluene | Reflux | N-Alkyl maleimide | google.com |
| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | Propionic anhydride | - | - | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | urfu.ru |
Novel Synthetic Approaches and Catalyst Development for this compound and its Analogs
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of N-substituted maleimides from their corresponding maleamic acids. These novel approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and the use of stoichiometric and often corrosive reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. The application of microwave technology to the synthesis of N-substituted maleimides has been explored. For instance, a mixture of maleic anhydride and an aromatic primary amine can undergo dehydration in the presence of acetic anhydride under solvent-free microwave irradiation to afford the corresponding N-aryl maleimide in high yields (80-90%). This method offers a significant improvement over conventional heating.
Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. While specific applications to this compound are not extensively documented, the principles of flow chemistry are well-suited for the two-step synthesis of N-alkyl maleimides. The initial formation of the maleamic acid and its subsequent cyclodehydration could potentially be performed in a continuous-flow setup, allowing for precise control over reaction parameters and potentially leading to higher purity products with reduced workup.
Green Chemistry Approaches and Catalyst Development: The principles of green chemistry are increasingly being applied to the synthesis of maleimides. This includes the use of safer solvents, more energy-efficient processes, and the development of recyclable catalysts. One approach involves the use of water as a solvent for the reaction of an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride with amino acids, which upon heating, releases furan to yield the maleimide. This method is advantageous due to the use of an inexpensive and readily available starting material and water as a benign solvent.
In terms of catalyst development, research has moved towards more environmentally friendly and reusable options. For the thermal cyclization of maleamic acids, betaine has been patented as an effective catalyst. google.com Betaine can be used in combination with inorganic or organic acids, or supported on a solid carrier, which facilitates its recovery and reuse. The use of solid acid catalysts is another area of interest. For example, a method for synthesizing N-alkyl substituted maleimides involves using p-toluenesulfonic acid as a dehydrating agent in toluene. google.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, is a key goal in green chemistry and is an active area of research for this class of reactions.
The table below provides an overview of some novel and green approaches for the synthesis of N-substituted maleimides.
| Synthetic Approach | Key Features | Reagents/Catalyst | Advantages |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Acetic anhydride (solvent-free) | High yields, faster reactions |
| Flow Chemistry | Continuous processing, enhanced control | Standard reagents in a flow reactor | Improved safety, scalability, and purity |
| Green Synthesis in Water | Use of an environmentally benign solvent | exo-Diels-Alder adduct, water | Inexpensive, safe, and simple procedure |
| Catalysis with Betaine | Thermal cyclization with a green catalyst | Betaine | Avoids harsh acidic conditions |
| Solid Acid Catalysis | Heterogeneous catalyst | p-Toluenesulfonic acid | Potential for catalyst recycling |
Molecular Interactions and Mechanistic Insights of 4 Isobutylamino 4 Oxobut 2 Enoic Acid in Biological Systems
Investigations into Protein-Ligand Binding Dynamics
There is currently no available research data on the protein-ligand binding dynamics of 4-(Isobutylamino)-4-oxobut-2-enoic acid. Computational or experimental studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), which are essential for elucidating the binding affinity, kinetics, and specific molecular interactions with protein targets, have not been reported for this compound.
Enzymatic Modulation Studies
No scientific literature was found that evaluates this compound as an inhibitor of any enzyme, including Tissue Transglutaminase (TG2) or Interleukin-2-inducible T-cell kinase (ITK). Consequently, there are no published inhibition constants (Ki), IC50 values, or mechanistic studies to suggest that this compound modulates the activity of these or any other enzymes.
Similarly, there is a lack of research into the potential of this compound to act as an enzyme activator. The scientific community has not published any studies that would indicate or detail the mechanisms by which this compound might enhance the catalytic activity of any enzyme.
Receptor Agonist/Antagonist Profiling (e.g., Orexin Type 2 Receptor Agonism for related heterocyclic compounds)
A review of the literature did not yield any studies on the receptor binding profile of this compound. There is no evidence to suggest that this compound has been screened for agonist or antagonist activity at any receptor, including the Orexin Type 2 Receptor. While related heterocyclic compounds may have been investigated for such properties, these findings cannot be extrapolated to this compound without direct experimental evidence.
Cellular Pathway Perturbation Analysis
There are no published studies investigating the effect of this compound on cellular signaling pathways. Specifically, no research has been conducted to determine if this compound can modulate the interaction between Sestrin and GATOR2, or if it has any impact on the downstream activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The intricate regulation of the mTORC1 pathway by Sestrins in response to amino acid levels is a well-established area of research, but this compound has not been implicated in this process in any scientific report. nih.govnih.govresearchgate.net
Gene Expression Profiling via Drug Perturbation Signatures
Currently, there is a lack of specific studies detailing the gene expression profiling of this compound following drug perturbation. Comprehensive analyses using techniques like cDNA microarrays to observe genome-wide transcriptional changes induced by this specific compound have not been published. nih.govnih.gov Such studies would be invaluable for elucidating its precise molecular pathways and identifying potential biomarkers for its activity. Future research focusing on the impact of this compound on the expression of genes involved in inflammation, cell cycle regulation, and apoptosis is necessary to build a complete mechanistic profile.
Elucidation of Anti-inflammatory Mechanisms for Related Compounds
Derivatives of itaconic acid and maleic acid, which are structurally related to this compound, exhibit a range of anti-inflammatory effects through various molecular mechanisms. mdpi.comnih.govnih.gov These compounds are recognized for their ability to modulate key inflammatory pathways.
A primary mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these related compounds can significantly decrease the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com
Furthermore, many itaconic acid derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS). mdpi.com Oxidative stress is a key component of the inflammatory process, and by reducing ROS levels, these compounds can mitigate cellular damage associated with inflammation. nih.gov One study revealed that itaconic acid can promote the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to increased NADPH oxidase activity and subsequent ROS production, which in turn increases the expression of the anti-inflammatory gene A20, leading to a decrease in inflammatory cytokines. ntu.edu.sgresearchgate.net
Other identified mechanisms include the regulation of macrophage function—shifting their polarization and metabolic state—and the inhibition of enzymes like succinate (B1194679) dehydrogenase (SDH), which plays a role in inflammatory metabolism. mdpi.comnih.gov Some derivatives also exert their effects by activating the Nrf2/KEAP1 signaling pathway or inhibiting the NLRP3 inflammasome, both of which are central to the inflammatory response. nih.govnih.gov Additionally, itaconic acid and its derivatives may interact with the G protein-coupled receptor OXGR1 to exert anti-inflammatory effects. mdpi.comnih.gov
| Related Compound Class | Key Anti-inflammatory Mechanism | Molecular Target/Pathway | Reference |
|---|---|---|---|
| Itaconic Acid Derivatives | Inhibition of Pro-inflammatory Cytokine Production | NF-κB Signaling Pathway | mdpi.com |
| Itaconic Acid Derivatives | Antioxidant Activity | Scavenging of Reactive Oxygen Species (ROS) | mdpi.com |
| Itaconic Acid | Upregulation of Anti-inflammatory Genes | Pentose Phosphate Pathway (PPP), A20 | ntu.edu.sgresearchgate.net |
| Itaconic Acid Derivatives | Modulation of Immune Cell Function | Macrophage Polarization and Metabolism | nih.gov |
| Itaconic Acid Derivatives | Metabolic Regulation | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |
| Itaconic Acid Derivatives | Inflammasome Inhibition | NLRP3 Inflammasome | nih.govnih.gov |
Mechanistic Studies of Antiproliferative Activities (at a molecular and cellular level)
The antiproliferative activities of compounds structurally similar to this compound have been investigated, revealing effects on cell cycle progression, apoptosis, and key signaling pathways.
One notable study focused on dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate), a compound that shares the 4-amino-4-oxobut-2-enoate structure. nih.gov This compound demonstrated significant antiproliferative effects in prostate cancer and melanoma cells. nih.gov At the molecular level, its mechanism involves the induction of cell cycle arrest and the activation of apoptosis, confirmed by an increase in the apoptotic cell population and the activation of caspase 3. nih.gov Proteomic analysis revealed that the compound modulates the p38 MAPK/PPARα/SMAD4 signaling pathway. nih.govwisc.edu Specifically, it was shown to cause the phosphorylation of p38 MAPK and an upregulation of PPARα, which was followed by a decrease in the expression of SMAD4 and integrin β5 (ITGB5), ultimately leading to reduced cancer cell migration and proliferation. nih.gov
Another related lichen-derived compound, protolichesterinic acid, which also features an α,β-unsaturated γ-lactone structure, exerts its antiproliferative effects by targeting cellular metabolism. nih.gov It inhibits oxidative phosphorylation in the mitochondria and is processed within cancer cells via the mercapturic acid pathway, which involves conjugation with glutathione. nih.gov This disruption of mitochondrial function and cellular metabolism contributes to its ability to halt cancer cell proliferation. nih.gov
These studies highlight that the antiproliferative mechanisms of these related compounds are multifaceted, involving the targeted disruption of critical signaling cascades, induction of programmed cell death, and interference with cellular metabolism.
| Related Compound | Cellular Effect | Molecular Mechanism/Pathway | Reference |
|---|---|---|---|
| Dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate) | Inhibition of Proliferation, Cell Cycle Arrest | Activation of p38 MAPK, Upregulation of PPARα | nih.gov |
| Dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate) | Induction of Apoptosis | Activation of Caspase 3 | nih.gov |
| Dibutylstannanediyl (2Z,2'Z)-bis(4-(benzylamino)-4-oxobut-2-enoate) | Reduced Cell Migration | Repression of SMAD4 and Integrin β5 (ITGB5) | nih.gov |
| Protolichesterinic Acid | Inhibition of Proliferation | Inhibition of Oxidative Phosphorylation, Processed via Mercapturic Acid Pathway | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Isobutyl Group Conformation and Electronic Properties on Activity
The isobutyl group of 4-(isobutylamino)-4-oxobut-2-enoic acid significantly influences its biological activity through both steric and electronic effects. As a branched alkyl substituent, the isobutyl group is more sterically hindered than a linear butyl group. This specific conformation can impact how the molecule fits into a biological target's binding site. The branched nature of the isobutyl group may provide a better shape complementarity with a hydrophobic pocket in a receptor or enzyme, potentially leading to enhanced binding affinity compared to its linear counterpart.
Role of the Amide Linkage in Ligand-Target Recognition
The amide linkage is a cornerstone of the molecular structure of this compound, playing a pivotal role in its interaction with biological targets. Amide bonds are relatively stable and possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality allows for the formation of specific and directional hydrogen bonds with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, or threonine.
The planarity of the amide bond, a result of resonance, restricts the rotational freedom of the molecule, which can help to pre-organize the compound into a conformation that is favorable for binding. This conformational rigidity can reduce the entropic penalty upon binding to a target, thereby contributing to a higher binding affinity. The stability of the amide bond also imparts metabolic resistance to the molecule, a desirable property for bioactive compounds.
Influence of But-2-enoic Acid Backbone Stereochemistry (E/Z Isomerism) on Bioactivity
The but-2-enoic acid backbone of this compound features a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. This stereochemical difference can have a profound impact on the molecule's biological activity. The different spatial arrangement of the substituents around the double bond in the E and Z isomers results in distinct three-dimensional shapes.
This difference in geometry can dictate how well the molecule can fit into the active site of a biological target. Often, only one isomer will have the correct orientation of functional groups to engage in the necessary interactions for biological activity. For instance, the distance between the carboxylic acid and the isobutylamino group will differ between the E and Z isomers, which could be critical for simultaneously binding to two distinct points within a receptor. The E isomer generally results in a more extended, linear conformation, while the Z isomer adopts a more folded shape.
| Isomer | Spatial Arrangement | Potential Impact on Bioactivity |
| E-isomer (trans) | Substituents on opposite sides of the double bond | More linear conformation, may fit into elongated binding sites. |
| Z-isomer (cis) | Substituents on the same side of the double bond | More folded conformation, may be required for binding sites with a specific turn or pocket. |
Substituent Effects on the Carboxylic Acid Moiety
The carboxylic acid group is a key functional group in this compound, often involved in critical interactions with biological targets. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine in a receptor binding pocket.
Modification of the carboxylic acid moiety, for example, through esterification or replacement with bioisosteres such as tetrazoles or sulfonamides, would be expected to significantly alter the biological activity. Such changes would affect the acidity, charge, and hydrogen bonding capacity of this part of the molecule, thereby influencing its binding affinity and selectivity for its target. The acidity of the carboxylic acid can also be influenced by the electronic effects of other substituents on the molecule.
| Modification of Carboxylic Acid | Potential Effect on Interaction | Consequence for Bioactivity |
| Esterification | Loss of negative charge and hydrogen bond donating ability | Likely significant decrease or loss of activity if ionic interaction is critical. |
| Replacement with Tetrazole | Maintains acidic character and potential for ionic interactions | May retain or modulate activity, with potential changes in physicochemical properties. |
| Replacement with Sulfonamide | Alters acidity and geometry of hydrogen bonding | Could lead to a change in binding mode and activity profile. |
Comparative SAR with Benzylamino- and Butylamino-Oxobut-2-enoic Acid Derivatives
A comparative analysis of the structure-activity relationships of this compound with its benzylamino and n-butylamino analogs provides valuable insights into the structural requirements for activity.
n-Butylamino Derivative: Replacing the isobutyl group with a linear n-butyl group would probe the importance of steric bulk near the amide nitrogen. If the biological target has a narrow, hydrophobic channel, the less bulky n-butyl group might be preferred. Conversely, if a broader pocket is present, the branched isobutyl group may provide better van der Waals contacts.
Benzylamino Derivative: The introduction of a benzyl (B1604629) group in place of the isobutyl group introduces an aromatic ring. This allows for the possibility of π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site. The presence of the benzyl group also significantly increases the lipophilicity of the molecule. The comparative activity would depend on whether the binding site has an affinity for aromatic moieties. In some cases, replacing an alkyl group with a benzyl group can lead to a significant increase in potency, while in others, the added bulk and different electronic nature may be detrimental.
| Derivative | Key Structural Difference | Potential Impact on Binding and Activity |
| This compound | Branched alkyl chain | May provide optimal steric fit in a specific hydrophobic pocket. |
| 4-(n-Butylamino)-4-oxobut-2-enoic acid | Linear alkyl chain | Less sterically hindered; may be favored in narrow binding channels. |
| 4-(Benzylamino)-4-oxobut-2-enoic acid | Aromatic ring | Potential for π-π or cation-π interactions; increased lipophilicity. |
Computational Chemistry and in Silico Modeling of 4 Isobutylamino 4 Oxobut 2 Enoic Acid
Molecular Docking Simulations for Binding Site Prediction and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For 4-(Isobutylamino)-4-oxobut-2-enoic acid, molecular docking simulations would be instrumental in identifying potential biological targets. This process involves preparing a 3D structure of the compound and docking it against a library of known protein structures, often those implicated in disease pathways.
The simulation calculates the binding affinity, or the strength of the interaction, between the ligand (this compound) and the protein target. The results would highlight which proteins are most likely to bind to the compound. A lower binding energy typically indicates a more stable and favorable interaction. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the protein's binding pocket. mdpi.com
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Tyr59, Tyr119, Gly121 |
| Kynurenine-3-hydroxylase | -8.2 | Phe36, Tyr118 |
Note: The data in this table is hypothetical and serves as an example of what molecular docking results would look like.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. These calculations can also determine the distribution of electron density, which helps in identifying the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the compound will interact with other molecules and its potential reaction mechanisms.
Table 2: Calculated Electronic Properties of this compound (Theoretical)
| Property | Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is for illustrative purposes and represents typical outputs of quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, an MD simulation would reveal its conformational flexibility and how it behaves in a biological environment, such as in water or bound to a protein. The simulation tracks the movements of each atom in the molecule based on a force field that describes the interactions between atoms.
The results of an MD simulation can show the most stable conformations of the molecule, the fluctuations in its structure, and how it interacts with surrounding solvent molecules. When combined with molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex, providing a more accurate picture of the binding interaction over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of analogs of this compound with known biological activities were available, a QSAR model could be developed.
This model would use molecular descriptors (physicochemical properties derived from the molecular structure) to predict the activity of new, untested compounds. pensoft.net Descriptors can include properties like molecular weight, logP (a measure of lipophilicity), and electronic properties derived from quantum chemical calculations. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. pensoft.net
Table 3: Example of Descriptors Used in a QSAR Model
| Descriptor | Description |
| Molecular Weight | The mass of the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. |
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For this compound, cheminformatics tools could be used for analog design and virtual screening. nih.gov By searching large chemical databases for compounds with similar structural features, it is possible to identify potential analogs that may have similar or improved biological activity.
Virtual screening is a powerful technique where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov This can be done through methods like molecular docking or by using pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity. These approaches allow for the rapid and cost-effective identification of promising lead compounds for further experimental investigation.
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "4-(Isobutylamino)-4-oxobut-2-enoic acid". Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). researchgate.netuu.nl This precision allows for the determination of a molecule's exact mass, which is then used to deduce its unique elemental formula.
For "this compound" (C₈H₁₃NO₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides definitive evidence of the compound's identity, distinguishing it from isomers or other compounds with the same nominal mass.
Furthermore, HRMS is a powerful technique for assessing sample purity. pnnl.gov Its high resolving power can detect trace impurities, even those with very similar masses to the target compound, which might be missed by lower-resolution methods. pnnl.gov Common ionization techniques for this type of molecule include Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Theoretical Monoisotopic Mass | 171.08954 Da |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Expected Ion | [M-H]⁻ |
| Expected Exact m/z | 170.08228 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of "this compound" in solution. nih.gov Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of all atoms.
¹H NMR provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the vinyl protons of the but-2-enoic acid backbone, the protons of the isobutyl group, and the amide N-H proton. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, confirm adjacent protons, while the integration of the signals confirms the relative number of protons in each environment.
¹³C NMR provides information on the different carbon environments in the molecule. Signals corresponding to the carbonyl carbons (amide and carboxylic acid), the olefinic carbons of the double bond, and the aliphatic carbons of the isobutyl group would be expected in distinct regions of the spectrum.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| Carboxylic Acid (OH) | ¹H | ~10-12 | Singlet (broad) | Position is solvent-dependent and may exchange. |
| Amide (NH) | ¹H | ~7-8 | Triplet (broad) | Coupling to adjacent CH₂. |
| Olefinic CH=CH | ¹H | ~6.0-6.5 | Two Doublets | Cis-coupling constant (~12 Hz) expected. |
| NCH₂ | ¹H | ~3.1-3.3 | Triplet or Doublet of Doublets | Coupled to NH and CH. |
| CH(CH₃)₂ | ¹H | ~1.8-2.0 | Nonet or Multiplet | Coupled to CH₂ and two CH₃ groups. |
| CH(CH₃)₂ | ¹H | ~0.9-1.0 | Doublet | Coupled to the adjacent CH group. |
| Carboxylic Acid C=O | ¹³C | ~168-172 | - | - |
| Amide C=O | ¹³C | ~165-168 | - | - |
| Olefinic CH=CH | ¹³C | ~130-135 | - | Two distinct signals expected. |
| NCH₂ | ¹³C | ~47-50 | - | - |
| CH(CH₃)₂ | ¹³C | ~27-30 | - | - |
| CH(CH₃)₂ | ¹³C | ~19-21 | - | - |
Chromatographic Methods for Separation and Quantification (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating "this compound" from complex mixtures and for its precise quantification. Given the compound's polarity, carboxylic acid group, and low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov
In a typical LC-MS analysis, a reverse-phase column (e.g., C18) is used to separate the compound from other components based on polarity. rsc.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a modifier such as formic acid to ensure the carboxylic acid group is protonated for better retention and peak shape. nih.gov
Coupling the liquid chromatograph to a mass spectrometer allows for highly sensitive and selective detection. chrom-china.com Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, one can achieve very low limits of detection and quantification, making this technique suitable for trace analysis in complex biological or environmental samples. chrom-china.com
| Parameter | Condition |
|---|---|
| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Reverse-Phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Negative Mode |
| MRM Transition | Precursor Ion (m/z 170.1) → Product Ion (e.g., m/z 114.1 for loss of isobutene) |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself may not be publicly available, analysis of closely related N-substituted maleamic acids provides significant insight into its likely solid-state conformation. nih.gov
Studies on similar compounds have revealed that the maleamic acid fragment tends to be planar. nih.govresearchgate.net This planarity is enforced by strong intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl oxygen, as well as by the partial double-bond character of the C-N amide bond. researchgate.net X-ray analysis would provide exact data on bond lengths, bond angles, and torsional angles, confirming this planarity. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding between the amide N-H and a neighboring molecule's carboxylic acid group, which govern the material's bulk properties.
Future Directions in 4 Isobutylamino 4 Oxobut 2 Enoic Acid Research
Development of Next-Generation Analogs with Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of next-generation analogs of 4-(isobutylamino)-4-oxobut-2-enoic acid. The goal is to create derivatives with improved pharmacological profiles, specifically enhanced potency against biological targets and greater selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of the butenamide scaffold. nih.govnih.gov For instance, research on other α,β-unsaturated amides has shown that replacing metabolically unstable components with this scaffold can increase metabolic stability while maintaining potent activity against targets like lanosterol (B1674476) 14α-demethylase (CYP51) in fungi. nih.gov
The development of analogs for other complex scaffolds has demonstrated that even minor structural modifications can lead to significant gains in potency and selectivity. nih.gov For example, in the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in NAD+ biosynthesis, SAR studies revealed that specific substitutions on a core scaffold could yield compounds with low nanomolar efficacy. nih.gov Similarly, research into inhibitors for bromodomain and extra-terminal domain (BET) proteins showed that adding a sulfonyl group to a pyridine (B92270) ring enhanced inhibitory activity approximately twofold. nih.gov Applying these principles to the this compound backbone could lead to the discovery of highly effective and selective therapeutic candidates.
Table 1: Examples of Analog Development Strategies
| Strategy | Target/Scaffold | Outcome | Reference |
|---|---|---|---|
| Scaffold Replacement | Antifungal CYP51 Inhibitors | Increased metabolic stability by four times while maintaining antifungal activity. | nih.gov |
| SAR-Guided Modification | NAMPT Inhibitors | Identification of analogs with IC50 values in the low nanomolar range and a wide therapeutic index. | nih.gov |
Exploration of Novel Biological Targets and Pathways Mediated by Butenamide Scaffolds
The butenamide scaffold is a versatile chemical structure capable of interacting with a wide range of biological molecules. A significant future direction involves moving beyond established targets to identify novel proteins and pathways modulated by this compound and its derivatives. The α,β-unsaturated system is a known Michael acceptor, suggesting it could covalently interact with nucleophilic residues like cysteine in protein active sites, a mechanism employed by many targeted drugs.
Modern drug discovery efforts have successfully identified novel targets for unique chemical scaffolds. For example, compounds with distinct structures have been identified as potent inhibitors of bromodomain containing 4 (BRD4), a key epigenetic reader and cancer target. nih.govnih.gov Similarly, phenotypic screening has led to the discovery of novel inhibitors of NAMPT, an enzyme crucial for the biosynthesis of NAD+, with selectivity for certain cancer cell lines. nih.gov Another area of exploration is the inhibition of fungal enzymes; recent studies have identified α,β-unsaturated amide derivatives as effective inhibitors of CYP51, a vital enzyme in fungal cell membrane synthesis, thereby overcoming common resistance mechanisms. nih.gov These examples highlight the potential for identifying previously unknown targets for butenamide compounds through systematic screening and mechanistic studies.
Table 2: Potential Novel Target Classes for Butenamide Scaffolds
| Target Class | Example | Relevance | Reference |
|---|---|---|---|
| Epigenetic Readers | BRD4 | Regulation of oncogenes like c-myc; therapeutic target for cancer. | nih.gov |
| Metabolic Enzymes | NAMPT | Rate-limiting enzyme in NAD+ salvage pathway; target for leukemia, colon, and prostate cancers. | nih.gov |
| Fungal Enzymes | Lanosterol 14α-demethylase (CYP51) | Essential for fungal cell membrane integrity; target for overcoming azole resistance. | nih.gov |
Integration with Advanced High-Throughput Screening Platforms and Omics Technologies
To accelerate the discovery of new biological roles for this compound, future research will increasingly rely on the integration of advanced screening and analytical technologies. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes. mdpi.comnih.gov
Modern HTS methodologies include a variety of assay formats suitable for exploring the activity of butenamide analogs:
Biochemical Assays : Techniques like AlphaScreen and homogeneous time-resolved fluorescence (HTRF) can be used to screen for direct inhibition of purified protein targets, such as BRD4. nih.govnih.gov
Cell-Based Phenotypic Screens : These screens identify compounds that produce a desired effect in whole cells, such as reducing the viability of cancer cells, without a preconceived target. nih.gov This approach led to the identification of the NAMPT inhibitor STF-118804. nih.gov
High-Content Imaging : This technology allows for the automated analysis of cellular morphology and the localization of fluorescent reporters, providing rich, multi-parametric data on a compound's effects.
Following initial hits from HTS, "omics" technologies (genomics, proteomics, metabolomics) will be essential for target deconvolution and understanding the mechanism of action. For instance, comparing the gene expression or protein abundance profiles of cells treated with an active compound versus a control can reveal the pathways being perturbed, helping to pinpoint the molecular target and elucidate its function.
Investigation of Green Chemistry Routes for Sustainable Synthesis and Production
As the potential applications of this compound and its analogs expand, the development of sustainable and environmentally friendly synthetic methods becomes imperative. Green chemistry principles focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Future research will likely focus on catalytic methods that replace traditional stoichiometric reagents. Recent advancements in the synthesis of α,β-unsaturated amides and related structures point toward several promising green strategies:
Copper-Catalyzed Reactions : The development of one-step copper hydride (CuH)-catalyzed methods allows for the synthesis of chiral amides directly from unsaturated carboxylic acids and amines under mild conditions. nih.gov This approach avoids harsh reagents and multiple steps.
Palladium/Copper Catalysis : A novel Pd/Cu-catalyzed aerobic oxidative N-dealkylation/carbonylation reaction has been developed to construct α,β-unsaturated amides from tertiary amines, olefins, and carbon monoxide. rsc.org This method utilizes readily available starting materials and uses air as the oxidant.
Organocatalysis : The Doebner-Knoevenagel condensation provides a scalable, metal-free route to acrylamides at ambient temperatures with high stereoselectivity. organic-chemistry.org
These modern catalytic approaches offer significant advantages over classical methods by reducing the number of synthetic steps, minimizing the generation of toxic byproducts, and often proceeding under milder reaction conditions.
Contribution to Fundamental Understanding of Alpha,Beta-Unsaturated Amide and Acid Chemistry
Research focused on this compound will not only yield potentially useful molecules but also contribute to the fundamental understanding of α,β-unsaturated amide and acid chemistry. This class of compounds contains multiple reactive sites, making them valuable probes for studying reaction mechanisms and developing new synthetic transformations.
Key areas where this research can provide fundamental insights include:
Reaction Selectivity : Investigating reactions such as Michael additions, amidations, and cycloadditions can provide deeper insights into chemo-, regio-, and stereoselectivity. For example, studies on thio-Michael additions to α,β-unsaturated amides have been advanced by the use of ionic liquid catalysts. rsc.org
Catalytic System Development : The pursuit of efficient syntheses for these scaffolds drives the discovery of novel catalytic systems. This includes the development of iridium/copper relay catalysis for the direct aerobic dehydrogenation of unsaturated amides and acids. organic-chemistry.org
Amide Bond Activation : The amide bond is notoriously stable. Research into activating the amide moiety in α,β-unsaturated systems for further functionalization contributes to a significant and challenging area of organic chemistry. nih.gov
Deconjugative Isomerization : Studies on the conversion of α,β-unsaturated acids into their β,γ-unsaturated amide counterparts have shed light on the mechanisms of this deconjugative isomerization process. researchgate.net
By exploring the reactivity and synthesis of this specific molecule, chemists can uncover new principles that are broadly applicable across organic synthesis, leading to the development of more powerful and precise tools for constructing complex molecules.
Q & A
Q. Table 1. Solvent Systems for Titration of 4-Oxobut-2-enoic Acid Derivatives
| Solvent Ratio (v/v) | Dielectric Constant (ε) | Mass Fraction Accuracy (%) | Reference |
|---|---|---|---|
| Isopropyl alcohol:acetone (4:3) | 18.3 | 94.23 ± 0.69 | |
| Acetone:water (9:1) | 21.4 | 91.0 ± 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
